molecular formula C15H22N2O6 B13685681 (S)-2-(Boc-amino)-6-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)hexanoic Acid

(S)-2-(Boc-amino)-6-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)hexanoic Acid

Cat. No.: B13685681
M. Wt: 326.34 g/mol
InChI Key: UCGBNEBUVCPALV-UHFFFAOYSA-N
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Description

(S)-2-(Boc-amino)-6-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)hexanoic Acid is a synthetic organic compound that features a Boc-protected amino group and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Boc-amino)-6-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)hexanoic Acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the Pyrrole Ring: The pyrrole ring can be introduced through a cyclization reaction involving a suitable precursor.

    Coupling Reactions: The protected amino acid and the pyrrole derivative are coupled using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of automated synthesizers and high-throughput screening techniques to identify the best conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Boc-amino)-6-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)hexanoic Acid can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Reduced alcohol derivatives.

    Substitution: Free amino acid after Boc deprotection.

Scientific Research Applications

(S)-2-(Boc-amino)-6-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)hexanoic Acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-(Boc-amino)-6-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)hexanoic Acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The Boc group provides protection during synthesis, which can be removed to reveal the active amino group.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Boc-amino)-6-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)hexanoic Acid: Unique due to its specific structure and functional groups.

    Other Boc-protected amino acids: Similar in terms of the protective group but differ in the side chain and functional groups.

    Pyrrole-containing amino acids: Share the pyrrole ring but may have different substituents and properties.

Uniqueness

This compound is unique due to the combination of the Boc-protected amino group and the pyrrole ring, which provides distinct chemical and biological properties.

Properties

Molecular Formula

C15H22N2O6

Molecular Weight

326.34 g/mol

IUPAC Name

6-(2,5-dioxopyrrol-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C15H22N2O6/c1-15(2,3)23-14(22)16-10(13(20)21)6-4-5-9-17-11(18)7-8-12(17)19/h7-8,10H,4-6,9H2,1-3H3,(H,16,22)(H,20,21)

InChI Key

UCGBNEBUVCPALV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN1C(=O)C=CC1=O)C(=O)O

Origin of Product

United States

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